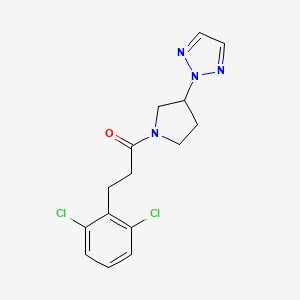
1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-(2,6-dichlorophenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-(2,6-dichlorophenyl)propan-1-one is a useful research compound. Its molecular formula is C15H16Cl2N4O and its molecular weight is 339.22. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-(2,6-dichlorophenyl)propan-1-one is a synthetic compound that combines a triazole ring and a pyrrolidine ring, which are of significant interest in medicinal chemistry due to their potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique structural motif that includes:
- Triazole Ring : Known for its role in various biological activities.
- Pyrrolidine Ring : Often associated with neuroactive compounds.
- Dichlorophenyl Group : Contributes to the lipophilicity and biological activity.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) values for related pyrrole derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli , with MIC values ranging from 3.12 to 12.5 μg/mL .
| Compound Type | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| Pyrrole Benzamide Derivatives | 3.12 - 12.5 | Staphylococcus aureus |
| Control (Ciprofloxacin) | 2 | Staphylococcus aureus |
Anticancer Activity
The compound's potential as an anticancer agent is also under investigation. Similar triazole-containing compounds have been shown to interact with various cancer cell lines, potentially through the inhibition of specific enzymes or receptors involved in tumor growth. For instance:
- Certain triazole derivatives have demonstrated efficacy in inhibiting cancer cell proliferation by targeting metabolic pathways essential for tumor growth .
The mechanism of action for this compound is likely multifaceted:
- Enzyme Inhibition : The compound may inhibit enzymes critical for pathogen survival or cancer cell proliferation.
- Receptor Modulation : It may modulate receptor activity involved in cellular signaling pathways.
- Interaction with Nucleic Acids : Potential binding to DNA or RNA could disrupt essential cellular functions.
Case Studies
Several studies have explored the biological activities of triazole derivatives similar to this compound:
Propiedades
IUPAC Name |
3-(2,6-dichlorophenyl)-1-[3-(triazol-2-yl)pyrrolidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N4O/c16-13-2-1-3-14(17)12(13)4-5-15(22)20-9-6-11(10-20)21-18-7-8-19-21/h1-3,7-8,11H,4-6,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMCNXKBEQSNNHJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2N=CC=N2)C(=O)CCC3=C(C=CC=C3Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














